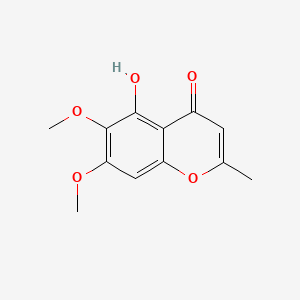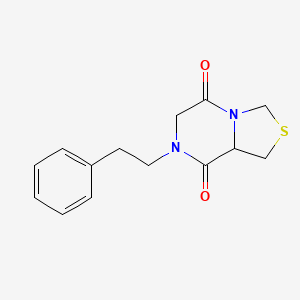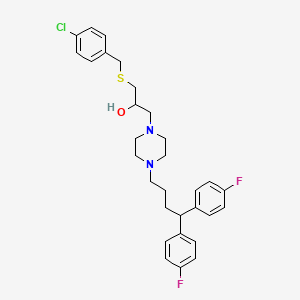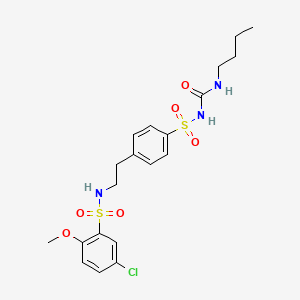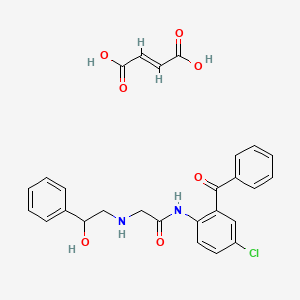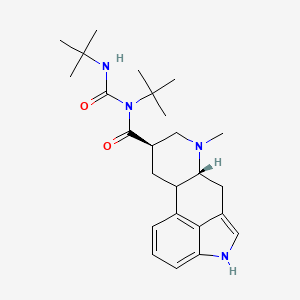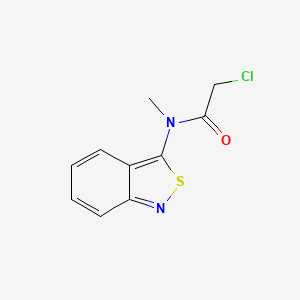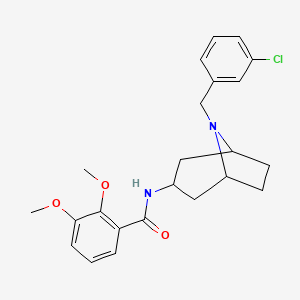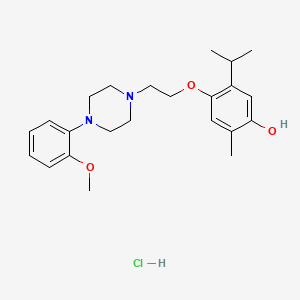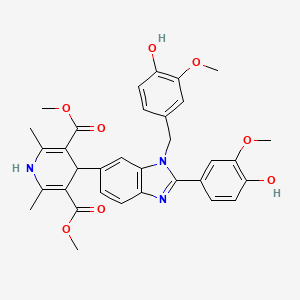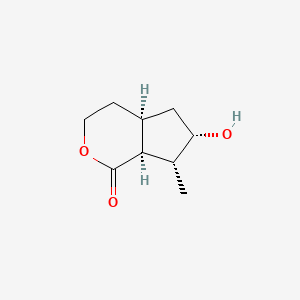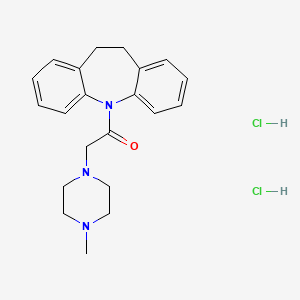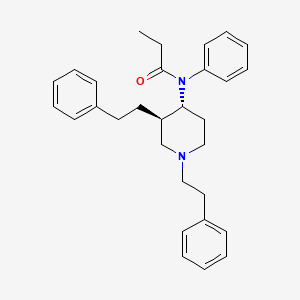
trans-3-Phenethyl fentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-3-Phenethyl fentanyl: is a synthetic opioid analgesic belonging to the 4-anilidopiperidine class. It is structurally related to fentanyl, a potent opioid used in medical settings for pain management and anesthesia. This compound is known for its high potency and rapid onset of action, making it a subject of interest in both medical and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Phenethyl fentanyl typically involves several key steps:
Formation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing agent.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. This involves the use of advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions: Trans-3-Phenethyl fentanyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Trans-3-Phenethyl fentanyl has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: Studies on its interaction with opioid receptors help in understanding the binding affinities and mechanisms of opioid action.
Medicine: Research focuses on its potential use as an analgesic and its pharmacokinetics and pharmacodynamics.
Industry: It is used in the development of new synthetic routes and optimization of production methods for opioid analgesics
Mechanism of Action
Trans-3-Phenethyl fentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This results in reduced neuronal excitability and the inhibition of pain signals. The compound’s high affinity for mu-opioid receptors contributes to its potent analgesic effects .
Comparison with Similar Compounds
Fentanyl: The parent compound, widely used in medical settings.
Alfentanil: A shorter-acting analog with rapid onset.
Sufentanil: More potent than fentanyl, used in anesthesia.
Remifentanil: Ultra-short-acting, used during surgeries.
Uniqueness: Trans-3-Phenethyl fentanyl is unique due to its specific structural modifications, which confer distinct pharmacological properties. It has a higher potency and faster onset of action compared to many other fentanyl analogs, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
834155-04-3 |
|---|---|
Molecular Formula |
C30H36N2O |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-[(3R,4R)-1,3-bis(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C30H36N2O/c1-2-30(33)32(28-16-10-5-11-17-28)29-21-23-31(22-20-26-14-8-4-9-15-26)24-27(29)19-18-25-12-6-3-7-13-25/h3-17,27,29H,2,18-24H2,1H3/t27-,29-/m1/s1 |
InChI Key |
ASRFFXFYFWLRIB-XRKRLSELSA-N |
Isomeric SMILES |
CCC(=O)N([C@@H]1CCN(C[C@H]1CCC2=CC=CC=C2)CCC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1CCC2=CC=CC=C2)CCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


